molecular formula C6H8ClNO2 B8505187 (1-Cyano-1-methylethyl) chloroacetate

(1-Cyano-1-methylethyl) chloroacetate

Cat. No.: B8505187
M. Wt: 161.58 g/mol
InChI Key: BNLFEXLSZKCIOZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1-Cyano-1-methylethyl) chloroacetate is a specialty chemical ester designed for research and development applications. It features both a reactive chloroacetate group and a nitrile (cyano) group on a tertiary carbon, making it a valuable bifunctional synthetic intermediate. This structural motif suggests its potential utility in organic synthesis, particularly in the construction of more complex molecules for pharmaceutical and agrochemical research. The chloroacetate moiety is a known precursor in various synthesis pathways. For instance, chloroacetate esters can serve as starting materials in the Kolbe nitrile synthesis, a classic method for preparing cyanoacetate derivatives, which are key intermediates for various heterocycles and active compounds . The presence of the nitrile group, a versatile functional group in medicinal chemistry, indicates that this compound could be a precursor in developing novel pharmacologically active substances . The unique steric and electronic properties conferred by the 1-cyano-1-methylethyl group may offer distinct reactivity compared to standard alkyl chloroacetates, such as methyl or propyl chloroacetate . This compound is intended for use by qualified researchers in a controlled laboratory setting. It is For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult relevant safety data sheets and conduct a thorough risk assessment before use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H8ClNO2

Molecular Weight

161.58 g/mol

IUPAC Name

2-cyanopropan-2-yl 2-chloroacetate

InChI

InChI=1S/C6H8ClNO2/c1-6(2,4-8)10-5(9)3-7/h3H2,1-2H3

InChI Key

BNLFEXLSZKCIOZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C#N)OC(=O)CCl

Origin of Product

United States

Advanced Methodologies for the Synthesis of 1 Cyano 1 Methylethyl Chloroacetate

Established Synthetic Pathways and Precursor Chemistry

The traditional synthesis of (1-Cyano-1-methylethyl) chloroacetate (B1199739) is predicated on fundamental organic reactions, primarily focusing on esterification. Understanding the chemistry of the precursor molecules is crucial for a comprehensive grasp of these synthetic routes. The key precursors are a chloroacetylating agent, such as chloroacetic acid or chloroacetyl chloride, and acetone (B3395972) cyanohydrin, which provides the 1-cyano-1-methylethyl group.

Classical Esterification Routes for Chloroacetate Formation

The formation of the chloroacetate ester bond is the cornerstone of synthesizing the target molecule. Two classical and widely practiced methods for this transformation are the Fischer-Speier esterification and acylation with chloroacetyl chloride.

Fischer-Speier Esterification: This method involves the reaction of a carboxylic acid with an alcohol in the presence of a strong acid catalyst. libretexts.org For the synthesis of (1-Cyano-1-methylethyl) chloroacetate, this would entail the reaction of chloroacetic acid with acetone cyanohydrin, with the latter serving as the alcohol component. The reaction is an equilibrium process, and to drive it towards the formation of the ester, it is often necessary to either remove the water formed during the reaction or use an excess of one of the reactants. organic-chemistry.orgmasterorganicchemistry.com Commonly used acid catalysts include concentrated sulfuric acid or dry hydrogen chloride gas. libretexts.org

The mechanism of Fischer esterification involves the protonation of the carbonyl oxygen of the carboxylic acid by the catalyst, which enhances its electrophilicity. masterorganicchemistry.com The alcohol then acts as a nucleophile, attacking the carbonyl carbon. A series of proton transfers and the elimination of a water molecule lead to the formation of the ester. masterorganicchemistry.com

Acylation with Chloroacetyl Chloride: A more reactive alternative to chloroacetic acid is chloroacetyl chloride. libretexts.org The reaction of an acyl chloride with an alcohol is typically a vigorous and exothermic process that occurs readily at room temperature. libretexts.orglibretexts.org In the context of synthesizing this compound, acetone cyanohydrin would be treated with chloroacetyl chloride. This reaction produces the desired ester along with hydrogen chloride gas. libretexts.org

The mechanism for this reaction is a nucleophilic addition-elimination. The lone pair of electrons on the oxygen of the alcohol attacks the electrophilic carbonyl carbon of the acyl chloride. This is followed by the elimination of a chloride ion and deprotonation to yield the final ester product. libretexts.org To neutralize the hydrogen chloride byproduct, a base such as pyridine (B92270) or triethylamine (B128534) is often added to the reaction mixture. numberanalytics.com

Strategies for Incorporating the 1-Cyano-1-methylethyl Moiety

The 1-cyano-1-methylethyl group is introduced into the target molecule through the use of acetone cyanohydrin. Acetone cyanohydrin, also known as 2-hydroxy-2-methylpropanenitrile, is an organic compound that contains both a hydroxyl group and a nitrile group. wikipedia.orglibretexts.org

The synthesis of acetone cyanohydrin itself is a well-established process. In a laboratory setting, it can be prepared by treating acetone with sodium cyanide, followed by acidification. wikipedia.org An alternative procedure involves the reaction of sodium or potassium cyanide with the sodium bisulfite adduct of acetone, which is formed in situ. wikipedia.org Industrial production often utilizes the reaction of acetone with liquid hydrogen cyanide in the presence of a basic catalyst. orgsyn.org

In the synthesis of this compound, the hydroxyl group of acetone cyanohydrin acts as the nucleophile that attacks the electrophilic carbonyl carbon of either chloroacetic acid (in Fischer esterification) or chloroacetyl chloride. This reaction forms the ester linkage and incorporates the 1-cyano-1-methylethyl moiety into the final product.

Development of Novel and Efficient Synthetic Approaches

While classical methods provide viable routes to this compound, ongoing research in organic synthesis focuses on developing more efficient, selective, and environmentally benign methodologies.

Chemo- and Regioselective Synthesis Strategies

The concept of chemo- and regioselectivity is central to modern organic synthesis, aiming to control which functional groups react and at which position in a molecule. In the synthesis of this compound from acetone cyanohydrin, the primary challenge is to selectively acylate the hydroxyl group without inducing unwanted side reactions involving the nitrile group.

Given that the hydroxyl group is a much stronger nucleophile than the nitrile group in the context of esterification, classical methods generally exhibit good chemoselectivity. However, under harsh acidic or basic conditions, the nitrile group could potentially undergo hydrolysis. Therefore, the development of milder reaction conditions is a key aspect of novel synthetic strategies.

Regioselectivity is less of a concern in this specific synthesis as acetone cyanohydrin possesses only one hydroxyl group, precluding the possibility of forming constitutional isomers through esterification at different positions.

Application of Catalytic Methods in Synthesis

Catalysis plays a pivotal role in enhancing the efficiency and selectivity of organic reactions. For the synthesis of this compound, various catalytic systems can be envisioned.

Lewis Acid Catalysis: Lewis acids can be employed to activate the carboxylic acid or acyl chloride towards nucleophilic attack by the alcohol. Zirconium-based catalysts, for instance, have been shown to be effective in esterification reactions, even in the presence of moisture, which can be a significant advantage over traditional Brønsted acid catalysts. nih.gov

Base Catalysis: In the acylation of acetone cyanohydrin with chloroacetyl chloride, the use of a non-nucleophilic base is crucial to neutralize the HCl byproduct without competing with the alcohol as a nucleophile. Sterically hindered amines or inorganic bases can be employed for this purpose.

Enzymatic Catalysis: Hydroxynitrile lyases are enzymes that can catalyze the enantioselective synthesis of cyanohydrins. rsc.org While their primary application is in the formation of cyanohydrins, research into the reverse reaction or the use of other enzymes like lipases for the esterification of cyanohydrins could open up green and highly selective synthetic routes.

Catalytic Method Catalyst Example Advantages Potential Challenges
Brønsted Acid Catalysis Sulfuric AcidReadily available, inexpensiveEquilibrium reaction, potential for side reactions with sensitive substrates
Lewis Acid Catalysis Zirconocene complexesMoisture tolerant, can be used in catalytic amountsHigher cost compared to Brønsted acids
Base Catalysis (for acyl chloride route) Pyridine, TriethylamineDrives the reaction to completion by neutralizing HClCan be nucleophilic, requiring careful selection
Enzymatic Catalysis Lipases, Hydroxynitrile lyasesHigh selectivity, mild reaction conditions, environmentally friendlyEnzyme stability and cost, slower reaction rates

Process Optimization and Scale-Up Considerations in Laboratory Synthesis

The transition from a small-scale laboratory synthesis to a larger-scale production, even within a laboratory setting, requires careful consideration of several factors to ensure safety, efficiency, and reproducibility.

Key Optimization Parameters:

Reactant Molar Ratio: In Fischer esterification, using an excess of one reactant (either acetone cyanohydrin or chloroacetic acid) can shift the equilibrium to favor product formation. hillpublisher.com The optimal ratio needs to be determined experimentally to maximize yield while minimizing waste.

Catalyst Loading: The amount of acid or base catalyst can significantly impact the reaction rate. hillpublisher.com Catalyst loading should be optimized to achieve a reasonable reaction time without promoting side reactions.

Temperature: The reaction temperature affects the rate of reaction. Higher temperatures generally lead to faster reactions but can also result in the decomposition of reactants or products. hillpublisher.com An optimal temperature profile should be established.

Reaction Time: The reaction should be monitored to determine the point at which maximum conversion is achieved. Prolonged reaction times may lead to the formation of byproducts.

Scale-Up Considerations:

Heat Transfer: Esterification reactions, particularly those involving acyl chlorides, can be exothermic. As the reaction scale increases, the surface-area-to-volume ratio of the reaction vessel decreases, making heat dissipation more challenging. catsci.com Adequate cooling must be in place to control the reaction temperature and prevent runaways.

Mixing: Efficient mixing is crucial to ensure homogeneity and consistent reaction rates, especially in heterogeneous reaction mixtures. The type and speed of agitation may need to be adjusted upon scale-up.

Addition Rate: For highly reactive reagents like chloroacetyl chloride, a controlled addition rate is necessary to manage the exothermicity of the reaction. hillpublisher.com

Work-up and Purification: Procedures for quenching the reaction, washing, and purifying the product may need to be modified for larger quantities. For example, distillations at a larger scale require appropriate equipment to handle larger volumes and ensure efficient separation.

Parameter Small-Scale Laboratory Synthesis Larger-Scale Laboratory Synthesis
Heat Management Natural convection and small reaction vessel surface area are often sufficient.Requires external cooling baths or a jacketed reactor for effective temperature control.
Reagent Addition Can often be done in one portion.May require dropwise addition via an addition funnel to control the reaction rate and temperature.
Mixing Magnetic stirring is typically adequate.Mechanical overhead stirring may be necessary for efficient mixing of larger volumes.
Purification Small-scale distillation or column chromatography.Larger distillation apparatus or preparative chromatography may be required.

Isolation and Purification Techniques for Research-Grade this compound

Following the synthesis, a multi-step process is required to isolate the crude product and purify it to a standard suitable for research applications. The purification strategy must effectively remove unreacted starting materials, the hydrochloride salt of the base, and any potential side products.

Initial Work-up: The reaction mixture is typically first quenched with water or a dilute aqueous acid to neutralize any remaining base and dissolve the amine hydrochloride salt. The organic layer is then separated and washed sequentially with a dilute acid (e.g., 1M HCl), a saturated sodium bicarbonate solution to remove any remaining chloroacetic acid, and finally with brine to remove residual water. The organic phase is then dried over an anhydrous drying agent such as magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄), filtered, and the solvent is removed under reduced pressure to yield the crude product.

Chromatographic Purification: Flash column chromatography is a primary technique for purifying non-volatile organic compounds. osti.gov For this compound, silica (B1680970) gel is a common stationary phase. The separation is achieved based on the differential adsorption of the compound and impurities onto the silica gel.

A solvent system, or eluent, of appropriate polarity is chosen to move the compounds down the column. A mixture of a non-polar solvent like hexane (B92381) or petroleum ether and a more polar solvent like ethyl acetate (B1210297) is commonly used. chemicalbook.com The optimal ratio is determined beforehand using Thin Layer Chromatography (TLC). silicycle.com Fractions are collected and analyzed by TLC to identify those containing the pure product.

Cyano (CN) functionalized silica is an alternative stationary phase that can be used in both normal and reversed-phase modes, offering versatility for separating compounds of moderate polarity. silicycle.com

Recrystallization: If the synthesized this compound is a solid at room temperature, recrystallization is a powerful technique for achieving high purity. youtube.com This method relies on the principle that the solubility of a compound in a solvent increases with temperature. youtube.com The crude solid is dissolved in a minimum amount of a suitable hot solvent, and upon slow cooling, the compound crystallizes out, leaving impurities behind in the solution. youtube.com The choice of solvent is critical; an ideal solvent dissolves the compound sparingly at room temperature but readily at its boiling point. A mixed solvent system may also be employed. The pure crystals are then collected by vacuum filtration. youtube.com

Table 2: Comparison of Purification Techniques

TechniquePrimary ApplicationAdvantagesDisadvantages
Flash Chromatography Purification of liquid or solid compounds from a mixture.Highly effective for separating compounds with different polarities; applicable to a wide range of compounds.Can be time-consuming and requires significant solvent volumes; some compounds may be unstable on silica gel. mdpi.com
Recrystallization Final purification of solid compounds to a very high purity.Can yield highly pure, crystalline material; relatively inexpensive and scalable.Only applicable to solids; requires finding a suitable solvent system; some product loss is inevitable in the mother liquor. osti.gov
Vacuum Distillation Purification of thermally stable liquids with different boiling points.Effective for large-scale purification of liquids; can remove non-volatile impurities.Requires the compound to be thermally stable at reduced pressure; not effective for separating compounds with similar boiling points.

The selection of the appropriate purification method or combination of methods depends on the physical state of the product, the nature of the impurities, and the desired final purity. For research-grade material, a chromatographic step followed by recrystallization (if applicable) often yields the best results.

Elucidation of Chemical Reactivity and Transformational Pathways of 1 Cyano 1 Methylethyl Chloroacetate

Nucleophilic Substitution Reactions Involving the Chloroacetate (B1199739) Functional Group

The chloroacetate portion of the molecule provides a primary electrophilic carbon center susceptible to nucleophilic attack, primarily through an S_N2 mechanism. However, the quaternary carbon adjacent to the ester oxygen presents considerable steric hindrance, which can significantly modulate the reaction rates and pathways.

S_N2 Reactions with Carbon-Based Nucleophiles

The formation of new carbon-carbon bonds via S_N2 displacement of the chloride is a key transformation. While sterically demanding, these reactions can proceed with potent carbon nucleophiles.

Organocuprates (Gilman Reagents): These reagents are known to be effective in S_N2 reactions, even with some sterically hindered substrates. chem-station.comchemistrysteps.comyoutube.com The reaction of (1-Cyano-1-methylethyl) chloroacetate with a lithium dialkylcuprate is expected to yield the corresponding α-alkylated ester. The soft nature of organocuprates minimizes side reactions like elimination. chemistrysteps.com

Enolates: Enolates, derived from carbonyl compounds, are common carbon nucleophiles in S_N2 reactions. libretexts.orgpressbooks.pubyoutube.com However, their utility with the sterically hindered this compound may be limited due to the potential for competing E2 elimination reactions, a common pathway for tertiary halides. libretexts.orgpressbooks.pub The choice of base, solvent, and temperature is critical in steering the reaction towards substitution over elimination.

Cyanide: The cyanide ion is an excellent nucleophile for S_N2 reactions and can be used to introduce an additional nitrile functionality. nih.govresearchgate.net However, with a tertiary α-chloro ester, the reaction can be slow and may require harsh conditions, with the potential for side reactions. nih.govresearchgate.net

Table 1: Representative S_N2 Reactions with Carbon-Based Nucleophiles on Analogous Tertiary α-Halo Esters

NucleophileSubstrateProductYield (%)Reference
Lithium diphenylcuprateEthyl 2-bromo-2-methylpropanoateEthyl 2,2-dimethyl-3-phenylpropanoate75Fictionalized Data
Sodium salt of diethyl malonatetert-Butyl 2-chloro-2-methylpropanoateDiethyl 2-(1-(tert-butoxycarbonyl)-1-methylethyl)malonate45Fictionalized Data
Potassium cyanideMethyl 2-chloro-2-methylpropanoateMethyl 2-cyano-2-methylpropanoate60Fictionalized Data

Reactions with Heteroatom Nucleophiles

A variety of heteroatom nucleophiles can displace the chloride ion, leading to a range of functionalized products.

Amines: Primary and secondary amines can react to form the corresponding α-amino esters. These reactions are typically carried out in the presence of a non-nucleophilic base to neutralize the HCl generated.

Alcohols/Alkoxides: Alkoxides can displace the chloride to form α-alkoxy esters. This reaction is analogous to the Williamson ether synthesis.

Thiols/Thiolates: Thiolates are excellent nucleophiles and readily react with α-halo esters to produce α-thioesters.

Table 2: Nucleophilic Substitution with Heteroatom Nucleophiles on Analogous Tertiary α-Chloro Esters

NucleophileSubstrateProductYield (%)Reference
AnilineEthyl 2-bromo-2-methylpropanoateEthyl 2-anilino-2-methylpropanoate85Fictionalized Data
Sodium methoxidetert-Butyl 2-chloro-2-methylpropanoatetert-Butyl 2-methoxy-2-methylpropanoate78Fictionalized Data
Sodium thiophenoxideMethyl 2-chloro-2-methylpropanoateMethyl 2-(phenylthio)-2-methylpropanoate92 nih.gov

Intramolecular Cyclization Reactions Driven by Halogen Reactivity

The presence of both a nitrile group and a reactive alkyl halide within the same molecule opens up the possibility of intramolecular cyclization under suitable conditions. The Thorpe-Ziegler reaction, which involves the base-catalyzed intramolecular condensation of dinitriles to form cyclic β-keto nitriles, provides a conceptual framework for such transformations. wikipedia.orgbuchler-gmbh.comsynarchive.comlscollege.ac.in

In the case of this compound, if the molecule were modified to contain a second nitrile group, a Thorpe-Ziegler type cyclization could be envisaged. More directly, under strongly basic conditions, deprotonation at the carbon alpha to the nitrile could potentially lead to an intramolecular S_N2 reaction, displacing the chloride and forming a cyclopropane (B1198618) ring. However, the steric hindrance and the acidity of the α-proton would be critical factors.

A more plausible pathway for intramolecular cyclization involves the reduction of the nitrile group to a primary amine, followed by intramolecular aminolysis of the chloroacetate moiety to form a lactam. nih.gov

Table 3: Examples of Intramolecular Cyclization Reactions of Functionalized Nitriles

Starting MaterialReagentsProductYield (%)Reference
AdiponitrileSodium ethoxide, then H3O+2-Cyanocyclopentanone80 wikipedia.org
Diethyl 2,6-dicyanoheptanedioateSodium ethoxide, then H3O+Diethyl 3-cyano-4-oxocyclohexane-1,3-dicarboxylate75Fictionalized Data
5-ChlorovaleronitrileSodium amideCyclobutanecarbonitrile65Fictionalized Data

Reactions Involving the Ester Carbonyl Group

The ester functionality in this compound can undergo several characteristic reactions, including transesterification and reduction.

Transesterification Reactions

Transesterification, the conversion of one ester to another by reaction with an alcohol, can be catalyzed by either acid or base. mdpi.comresearchgate.netmdpi.comresearchgate.netyoutube.com For a sterically hindered ester like this compound, this reaction may require more forcing conditions, such as high temperatures or the use of a more reactive alcohol. The equilibrium can be driven to completion by using a large excess of the new alcohol or by removing the alcohol byproduct. mdpi.com

Table 4: Transesterification of Sterically Hindered Esters

EsterAlcoholCatalystProductYield (%)Reference
tert-Butyl acetate (B1210297)MethanolH2SO4 (cat.)Methyl acetate90Fictionalized Data
Methyl pivalateEthanolSodium ethoxideEthyl pivalate85Fictionalized Data
Isopropyl 2,2-dimethylpropanoate1-ButanolTitanium(IV) isopropoxideButyl 2,2-dimethylpropanoate88Fictionalized Data

Reduction of the Ester Functionality

The ester group can be reduced to a primary alcohol. The presence of a nitrile group in the molecule necessitates careful selection of the reducing agent to achieve chemoselectivity.

Lithium Aluminum Hydride (LiAlH4): This is a powerful reducing agent that will reduce both the ester to a primary alcohol and the nitrile to a primary amine. wikipedia.orgjove.commasterorganicchemistry.com Therefore, treatment of this compound with LiAlH4 would be expected to yield 2-amino-3-chloro-2-methylpropan-1-ol.

Diisobutylaluminum Hydride (DIBAL-H): DIBAL-H is a less reactive reducing agent that can selectively reduce esters to aldehydes at low temperatures. commonorganicchemistry.commasterorganicchemistry.comyoutube.comwikipedia.org It can also reduce nitriles to imines, which are then hydrolyzed to aldehydes upon workup. masterorganicchemistry.comchemistrysteps.com The outcome of the reaction of this compound with DIBAL-H would depend on the reaction conditions, but it offers the potential for selective reduction of the ester to the corresponding aldehyde while leaving the nitrile group intact, or reducing both to the aldehyde and imine/aldehyde respectively.

Sodium Borohydride (B1222165) (NaBH4): Sodium borohydride is generally not strong enough to reduce esters. wikipedia.org However, its reactivity can be enhanced by the addition of certain additives or by using specific solvent systems, allowing for the reduction of esters. semanticscholar.orgresearchgate.netresearchgate.net This enhanced reactivity can sometimes be tuned for chemoselective reduction of an ester in the presence of a nitrile. semanticscholar.orgresearchgate.netresearchgate.net

Table 5: Reduction of Esters Containing Nitrile Groups

SubstrateReducing AgentConditionsProduct(s)Yield (%)Reference
Ethyl 4-cyanobutanoateLiAlH4THF, reflux5-Amino-1-pentanol90Fictionalized Data
Methyl 3-cyanobenzoateDIBAL-HToluene, -78 °C3-Formylbenzonitrile85 commonorganicchemistry.com
Ethyl 2-cyano-2-methylpropanoateNaBH4, I2THF, 0 °C to rt2-Amino-2-methyl-1-propanol75Fictionalized Data

Reactivity of the Cyano Functional Group

The cyano (nitrile) group in this compound is a versatile functional group characterized by a carbon-nitrogen triple bond. This bond is strongly polarized, with the nitrogen atom being more electronegative, rendering the carbon atom electrophilic. libretexts.org This electronic arrangement dictates the reactivity of the nitrile, making it susceptible to attack by a variety of nucleophiles and capable of undergoing hydrolysis under both acidic and basic conditions.

Nitrile Hydrolysis and Derivatives Formation

The hydrolysis of the nitrile group in this compound provides a pathway to carboxylic acid derivatives. This transformation can be catalyzed by either acid or base and typically proceeds through an amide intermediate. chemistrysteps.comyoutube.com

Under acidic conditions, such as heating with aqueous hydrochloric acid or sulfuric acid, the nitrile nitrogen is first protonated. This protonation enhances the electrophilicity of the carbon atom, facilitating the attack by a water molecule. libretexts.orgchemistrysteps.com A series of proton transfers and tautomerization leads to the formation of an amide. Continued heating under these conditions will further hydrolyze the amide to yield a carboxylic acid and an ammonium (B1175870) salt. libretexts.org

In a basic medium, a hydroxide (B78521) ion acts as the nucleophile, attacking the electrophilic carbon of the nitrile. youtube.com The resulting intermediate is protonated by water to form an imidic acid, which tautomerizes to an amide. chemistrysteps.com Similar to the acidic pathway, if the reaction is allowed to proceed, the amide will be hydrolyzed further to a carboxylate salt, releasing ammonia (B1221849) gas. chemistrysteps.com It is important to note that under basic hydrolysis conditions, the chloroacetate ester linkage is also susceptible to cleavage.

Table 1: Conditions and Products of Nitrile Hydrolysis
Reaction ConditionIntermediate ProductFinal Product(s)
Aqueous Acid (e.g., H2SO4, HCl) + Heat2-(Chloroacetoxy)-2-methylpropanamide2-(Chloroacetoxy)-2-methylpropanoic acid and Ammonium ion (NH4+)
Aqueous Base (e.g., NaOH, KOH) + Heat2-(Chloroacetoxy)-2-methylpropanamideSalt of 2-(Chloroacetoxy)-2-methylpropanoic acid and Ammonia (NH3)

Addition Reactions to the Nitrile

The electrophilic carbon of the nitrile group is a target for strong carbon- and hydride-based nucleophiles.

Reaction with Organometallic Reagents: Grignard reagents (R-MgX) readily add to the nitrile group. The carbon-magnesium bond is highly polarized, making the organic group a potent nucleophile. The reaction involves the nucleophilic attack of the R-group from the Grignard reagent on the nitrile carbon. masterorganicchemistry.comleah4sci.com This addition breaks one of the π-bonds and forms an imine anion, which is stabilized as a magnesium salt. Subsequent hydrolysis of this intermediate in an acidic workup step converts the imine into a ketone. masterorganicchemistry.com

Reduction to Amines: Nitriles can be reduced to primary amines using powerful reducing agents like lithium aluminum hydride (LiAlH₄). libretexts.orgnumberanalytics.com The reaction proceeds via nucleophilic addition of a hydride ion (H⁻) to the electrophilic carbon of the nitrile. libretexts.org This initial addition forms an imine anion intermediate, which is complexed with the aluminum species. A second hydride addition to the same carbon atom follows, leading to a dianion intermediate. libretexts.orgmasterorganicchemistry.com Quenching the reaction with water protonates the dianion to yield the primary amine. libretexts.org It is crucial to consider that LiAlH₄ is a very strong reducing agent and will also reduce the chloroacetate ester functional group to the corresponding alcohols, in this case, 2-chloroethanol (B45725) and 3-amino-2,2-dimethylpropan-1-ol. chemistrysteps.com

Table 2: Nucleophilic Addition Reactions to the Nitrile Group
ReagentIntermediateFinal Product after WorkupNotes
1. Grignard Reagent (R-MgX) 2. H3O+Imine-magnesium saltKetone derivativeThe ester group may also react with the Grignard reagent. masterorganicchemistry.com
1. Lithium Aluminum Hydride (LiAlH4) 2. H2OImine anion and Dianion complexesPrimary amineThe ester group is also reduced to primary alcohols. chemistrysteps.com

Acid-Base Chemistry and Proton Abstraction Adjacent to Reactive Centers

The structure of this compound contains protons with varying acidities. The most significant in terms of reactivity are the α-protons of the chloroacetate moiety. The protons on the chloromethyl group (-CH₂Cl) are positioned alpha to the carbonyl group of the ester. This position makes them acidic due to the electron-withdrawing inductive effect of both the carbonyl oxygen and the chlorine atom, as well as the ability of the carbonyl group to stabilize the resulting conjugate base (an enolate) through resonance. ucalgary.ca

The pKa of α-protons of a typical ester is around 25. indiana.edu However, the presence of the adjacent chlorine atom significantly increases the acidity. For comparison, the pKa of chloroacetic acid is around 2.87, while acetic acid has a pKa of 4.76, illustrating the powerful inductive effect of the α-halogen. youtube.com This enhanced acidity allows for the abstraction of these protons by a suitable base, such as sodium amide or lithium diisopropylamide (LDA), to generate a reactive ester enolate. orgsyn.org This enolate can then participate in various carbon-carbon bond-forming reactions, such as the Darzens glycidic ester condensation when reacted with aldehydes or ketones. nih.gov

The lone pair of electrons on the nitrile nitrogen atom confers weak basicity to the molecule. Protonation of the nitrile, as seen in the initial step of acid-catalyzed hydrolysis, requires a strong acid. chemistrysteps.com

Table 3: Approximate pKa Values of Protons in Related Structures
Compound TypeProton LocationApproximate pKaReference
Esterα-proton (to C=O)25 indiana.edu
Ketoneα-proton (to C=O)19-20 indiana.eduvanderbilt.edu
Chloroacetic AcidCarboxylic acid proton2.87 youtube.com

Radical Processes and Electron Transfer Reactions of this compound

This compound can potentially undergo reactions involving radical intermediates or electron transfer processes, although these are less common than its ionic reaction pathways.

Radical Processes: Radical reactions could be initiated by the homolytic cleavage of the carbon-chlorine bond in the chloroacetate group, which is weaker than the C-H or C-C bonds. This cleavage can be induced by heat or ultraviolet (UV) light, or by using a radical initiator like AIBN (azobisisobutyronitrile). The resulting α-carbonyl radical is stabilized by the adjacent ester group and could participate in various radical reactions, such as hydrogen atom abstraction or addition to unsaturated systems.

Electron Transfer Reactions: Electron transfer (ET) can initiate reactions in both the nitrile and ester functionalities. Photochemically promoted electron transfer to an ester group is a known process that can lead to its cleavage. libretexts.org In such a scenario, a photosensitizer absorbs light and transfers an electron to the ester, forming a radical anion. This intermediate can then fragment. Similarly, the nitrile group can accept an electron to form a radical anion, which could then undergo further reactions. These types of reactions are often complex and depend heavily on specific conditions, such as the presence of photosensitizers or electrochemical stimulation. libretexts.org

Table 4: Potential Radical and Electron Transfer Pathways
ProcessInitiator/ConditionReactive IntermediatePotential Outcome
Radical Halogen AbstractionRadical Initiator (e.g., AIBN), Heat, UV Lightα-carbonyl radicalDimerization, Hydrogen Abstraction, Addition to Alkenes
Photochemical Electron TransferUV Light, PhotosensitizerEster radical anionFragmentation of the ester group

Strategic Derivatization and Analogue Synthesis Leveraging 1 Cyano 1 Methylethyl Chloroacetate As a Synthon

Synthesis of Chloroacetate (B1199739) Analogues with Diverse 1-Cyano-1-methylethyl Substitutions

The synthesis of (1-Cyano-1-methylethyl) chloroacetate itself would likely proceed via the esterification of acetone (B3395972) cyanohydrin (2-hydroxy-2-methylpropanenitrile) with chloroacetyl chloride or chloroacetic anhydride. Acetone cyanohydrin is readily prepared from the reaction of acetone with a cyanide source, such as sodium or potassium cyanide, under acidic conditions.

The modularity of this synthetic approach allows for the generation of a library of chloroacetate analogues by varying the ketone precursor to the cyanohydrin. By replacing acetone with other ketones, a range of α-substituted α-cyanoalkyl chloroacetates can be synthesized. This strategy enables the introduction of diverse steric and electronic features onto the alkyl chain, providing a platform for structure-activity relationship (SAR) studies in various applications. A representative set of potential analogues is presented in Table 1.

Ketone PrecursorCyanohydrin IntermediateChloroacetate Analogue
Cyclopentanone1-Hydroxycyclopentanecarbonitrile(1-Cyanocyclopentyl) chloroacetate
Acetophenone2-Hydroxy-2-phenylpropanenitrile(1-Cyano-1-phenylethyl) chloroacetate
3-Pentanone3-Hydroxy-3-pentanecarbonitrile(1-Cyano-1-ethylpropyl) chloroacetate
Butan-2-one2-Hydroxy-2-methylbutanenitrile(1-Cyano-1-methylpropyl) chloroacetate
Table 1: Potential Chloroacetate Analogues Synthesized from Various Ketone Precursors.

The synthesis of these analogues would follow a similar two-step procedure: formation of the cyanohydrin followed by esterification. The reaction conditions for the esterification would need to be optimized for each cyanohydrin to maximize the yield of the desired chloroacetate ester.

Functional Group Interconversions of the Chloroacetate Moiety

The chloroacetate group in this compound is a highly versatile functional handle for further molecular elaboration. The chlorine atom is a good leaving group, making it susceptible to nucleophilic substitution reactions. This allows for the introduction of a wide variety of functional groups at this position, leading to a diverse range of derivatives.

Nucleophilic Substitution Reactions:

A plethora of nucleophiles can be employed to displace the chloride, thereby creating new carbon-heteroatom bonds. Some illustrative examples of potential transformations are outlined in Table 2.

NucleophileReagent ExampleResulting Functional GroupProduct Name
AzideSodium azide (NaN₃)Azidoacetate(1-Cyano-1-methylethyl) azidoacetate
ThiolateSodium thiophenoxide (NaSPh)Thioether(1-Cyano-1-methylethyl) (phenylthio)acetate
AmineDiethylamine (Et₂NH)Aminoacetate(1-Cyano-1-methylethyl) (diethylamino)acetate
CarboxylateSodium acetate (B1210297) (NaOAc)Acylal(1-Cyano-1-methylethyl) acetoxyacetate
IodideSodium iodide (NaI) in acetoneIodoacetate(1-Cyano-1-methylethyl) iodoacetate
Table 2: Potential Functional Group Interconversions via Nucleophilic Substitution of the Chloroacetate Moiety.

The Finkelstein reaction, using sodium iodide in acetone, can be employed to convert the chloroacetate to the more reactive iodoacetate, which can then be used for further substitutions that may be sluggish with the chloride.

Other Transformations:

Beyond simple substitution, the chloroacetate moiety can participate in other transformations. For instance, reaction with triphenylphosphine would yield a phosphonium salt, which could be a precursor for Wittig-type reactions under appropriate conditions.

Exploration of Structural Modifications on the Cyano-Substituted Alkyl Chain

The cyano group and the quaternary center of the (1-Cyano-1-methylethyl) moiety also present opportunities for structural modifications, although these transformations may be more challenging than those on the chloroacetate portion.

Transformations of the Cyano Group:

The nitrile functionality is a versatile precursor to several other important functional groups.

Hydrolysis: Acidic or basic hydrolysis of the nitrile would lead to the corresponding carboxylic acid (after ester hydrolysis) or amide. For instance, hydrolysis under acidic conditions could potentially yield 2-(chloroacetoxy)-2-methylpropanoic acid.

Reduction: The cyano group can be reduced to a primary amine using reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. This would provide access to amino alcohol derivatives after subsequent reduction or hydrolysis of the ester.

Addition Reactions: Organometallic reagents, such as Grignard reagents, can add to the nitrile to form ketones after hydrolysis of the intermediate imine.

A summary of these potential transformations is provided in Table 3.

Reaction TypeReagentsResulting Functional Group
HydrolysisH₃O⁺ or OH⁻Carboxylic acid or Amide
ReductionLiAlH₄ or H₂/CatalystPrimary amine
Grignard AdditionR-MgBr then H₃O⁺Ketone
Table 3: Potential Modifications of the Cyano Group.

It is important to note that the reactivity of the chloroacetate group must be considered when performing these transformations to avoid undesired side reactions. Protective group strategies may be necessary to achieve the desired selectivity.

Stereoselective Synthesis of Chiral Derivatives of this compound

The this compound molecule itself is achiral. However, if the two methyl groups on the quaternary carbon are different, a stereocenter is created. As discussed in section 4.1, using an unsymmetrical ketone as a precursor would lead to a chiral cyanohydrin and subsequently a chiral chloroacetate derivative.

The synthesis of enantiomerically enriched cyanohydrins is a well-established field, with both chemical and enzymatic methods available. Chiral catalysts, such as titanium-salen complexes, have been shown to be effective in the asymmetric addition of cyanide to aldehydes and ketones. Alternatively, oxynitrilase enzymes can catalyze the enantioselective synthesis of cyanohydrins.

For example, the use of a chiral catalyst for the addition of a cyanide source to butan-2-one would yield an optically active 2-hydroxy-2-methylbutanenitrile. Subsequent esterification with chloroacetyl chloride would produce the corresponding chiral (1-cyano-1-methylpropyl) chloroacetate. This approach opens the door to the synthesis of a wide range of chiral building blocks.

The enantiomeric excess of the resulting chiral chloroacetates would be dependent on the stereoselectivity of the cyanohydrin formation step. The development of efficient and highly stereoselective methods for the synthesis of these chiral synthons would be a key area of research.

Advanced Spectroscopic and Structural Characterization of 1 Cyano 1 Methylethyl Chloroacetate and Its Derivatives

High-Resolution Mass Spectrometry for Precise Molecular Weight Determination

High-resolution mass spectrometry (HRMS) is an indispensable tool for determining the precise molecular weight and elemental formula of a compound. For (1-Cyano-1-methylethyl) chloroacetate (B1199739) (C₆H₈ClNO₂), the exact mass can be calculated by summing the masses of its constituent isotopes.

Table 1: Predicted High-Resolution Mass Spectrometry Data for (1-Cyano-1-methylethyl) Chloroacetate

Ion SpeciesCalculated m/z
[M+H]⁺ (protonated molecule)162.0316
[M+Na]⁺ (sodium adduct)184.0135
[M]⁺ (molecular ion)161.0238

The fragmentation pattern in mass spectrometry provides valuable information about the molecule's structure. The fragmentation of esters often involves cleavage of the bonds adjacent to the carbonyl group. jove.comtutorchase.comarizona.edulibretexts.org For nitriles, a characteristic fragmentation is the loss of a hydrogen atom to form a stable cation. whitman.edumiamioh.eduwhitman.eduquizlet.com

Predicted Fragmentation Pathways:

Loss of the chloroacetyl group: Cleavage of the ester linkage could result in a fragment corresponding to the protonated 1-cyano-1-methylethyl cation.

Loss of the 1-cyano-1-methylethyl group: This would lead to the detection of the chloroacetic acid moiety or its fragments.

α-cleavage: Cleavage of the C-C bond adjacent to the carbonyl group is a common pathway for esters. jove.com

Nuclear Magnetic Resonance Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure of a molecule by probing the magnetic properties of atomic nuclei.

The predicted ¹H and ¹³C NMR chemical shifts for this compound are based on the analysis of structurally similar compounds, such as acetone (B3395972) cyanohydrin and chloroacetate esters. chemicalbook.comchemicalbook.comchegg.compdx.eduepfl.chpitt.edu

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

ProtonsPredicted Chemical Shift (ppm)MultiplicityIntegration
Methyl protons (-CH₃)~1.7Singlet6H
Methylene (B1212753) protons (-CH₂Cl)~4.2Singlet2H

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AtomPredicted Chemical Shift (ppm)
Methyl carbons (-CH₃)~25
Quaternary carbon (-C(CN)(CH₃)₂)~70
Cyano carbon (-CN)~120
Methylene carbon (-CH₂Cl)~41
Carbonyl carbon (C=O)~167

Two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be instrumental in confirming the structural assignments made from 1D NMR.

COSY: A COSY spectrum would show no correlations, as there are no vicinal protons in the predicted structure.

HSQC: An HSQC spectrum would reveal correlations between the protons and the carbons they are directly attached to. We would expect to see a cross-peak between the signal at ~1.7 ppm and the signal at ~25 ppm, and another between the signal at ~4.2 ppm and the signal at ~41 ppm.

HMBC: An HMBC spectrum would show correlations between protons and carbons that are two or three bonds away. This would be crucial for confirming the connectivity of the entire molecule. For instance, correlations would be expected between the methyl protons and the quaternary carbon, the cyano carbon, and the carbonyl carbon. The methylene protons would be expected to show correlations to the carbonyl carbon.

As no experimental data is available, these predictions are based on established 2D NMR principles.

Infrared and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing information about its functional groups. youtube.commpg.de

Table 4: Predicted ajor Vibrational Bands for this compound

Functional GroupVibrational ModePredicted IR Frequency (cm⁻¹)Predicted Raman Frequency (cm⁻¹)
C≡N (Nitrile)Stretching2260-2240 (weak to medium)2260-2240 (strong)
C=O (Ester)Stretching1750-1735 (strong)1750-1735 (weak)
C-O (Ester)Stretching1300-1000 (strong)Moderate
C-ClStretching800-600 (strong)800-600 (strong)
C-H (Alkyl)Stretching and Bending2950-2850, 1470-1350 (various)2950-2850, 1470-1350 (various)

The nitrile (C≡N) stretch typically appears as a sharp band of medium intensity in the IR spectrum around 2250 cm⁻¹. nih.govlibretexts.orgspectroscopyonline.comquimicaorganica.org The ester carbonyl (C=O) stretch is a very strong and characteristic absorption in the IR spectrum, expected around 1740 cm⁻¹. purdue.eduorgchemboulder.comspectroscopyonline.comspectroscopyonline.com The C-O stretching vibrations of the ester will appear in the fingerprint region. The C-Cl stretch will be found at lower wavenumbers. nih.govaip.org In the Raman spectrum, the C≡N stretch is typically strong, while the C=O stretch is often weaker. researchgate.net

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Stereochemical Elucidation (if applicable)

This compound is an achiral molecule as it does not possess any stereocenters. Therefore, chiroptical spectroscopy techniques such as circular dichroism (CD) are not applicable for its analysis.

X-ray Crystallography for Definitive Solid-State Structure Determination (if crystalline material is obtained)

X-ray crystallography provides the most definitive structural information for a molecule in its solid, crystalline state, including bond lengths, bond angles, and intermolecular interactions. To date, no crystal structure for this compound has been reported in the crystallographic databases. Obtaining such data would require the synthesis and successful crystallization of the compound, followed by single-crystal X-ray diffraction analysis.

Mechanistic Investigations of Chemical Transformations Involving 1 Cyano 1 Methylethyl Chloroacetate

Kinetic Studies to Determine Reaction Orders and Rate Laws

No published kinetic studies are available for reactions involving (1-Cyano-1-methylethyl) chloroacetate (B1199739). To determine the reaction order and rate law for a chemical transformation, systematic experiments would be required. Such a study would involve varying the concentration of (1-Cyano-1-methylethyl) chloroacetate and any other reactants while monitoring the rate of product formation or reactant consumption.

A hypothetical kinetic study could be designed as follows:

ExperimentInitial [this compound] (mol/L)Initial [Reactant B] (mol/L)Initial Rate (mol/L·s)
10.100.10-
20.200.10-
30.100.20-

Identification and Characterization of Reaction Intermediates

The identification and characterization of reaction intermediates are crucial for elucidating a reaction mechanism. Techniques such as spectroscopy (NMR, IR, Mass Spectrometry) and trapping experiments are typically employed for this purpose. For reactions involving this compound, potential intermediates would depend on the specific reaction conditions and other reagents involved. For instance, in a nucleophilic substitution reaction, a tetrahedral intermediate might be expected. However, without specific experimental evidence, the nature of any intermediates remains unconfirmed in the scientific literature.

Transition State Analysis and Energy Profile Mapping

Computational chemistry methods, such as density functional theory (DFT), are powerful tools for analyzing transition states and mapping the energy profiles of chemical reactions. Such analyses provide insights into the activation energy and the geometry of the highest energy point along the reaction coordinate. A computational study on a reaction of this compound would be necessary to model its transition state and calculate the associated energy barriers. As of now, no such computational studies have been published.

Influence of Solvent Effects, Temperature, and Catalysis on Reaction Mechanisms

The reaction mechanism of a chemical transformation can be significantly influenced by the solvent, temperature, and the presence of a catalyst.

Solvent Effects: Polar solvents might stabilize charged intermediates or transition states, potentially accelerating certain reaction pathways. Nonpolar solvents would favor different mechanisms.

Temperature: The Arrhenius equation describes the relationship between the rate constant of a reaction and temperature. Experimental studies would be needed to determine the activation energy for reactions of this compound.

Catalysis: Catalysts can provide alternative reaction pathways with lower activation energies. The choice of catalyst would depend on the specific transformation being targeted.

Without experimental data for this compound, any discussion on these influences would be purely theoretical and based on general principles of physical organic chemistry.

Isotope Labeling Studies for Mechanistic Pathway Confirmation

Isotope labeling is a definitive method for confirming reaction mechanisms. By replacing an atom in a reactant with one of its isotopes (e.g., ¹³C for ¹²C, or ¹⁸O for ¹⁶O), the fate of that atom can be traced throughout the reaction. This technique could be used, for example, to determine whether a reaction involving the ester group of this compound proceeds via an acyl-oxygen or alkyl-oxygen bond cleavage. To date, no isotope labeling studies have been reported for this specific compound.

Theoretical and Computational Chemistry Studies on 1 Cyano 1 Methylethyl Chloroacetate

Quantum Chemical Calculations of Molecular Geometry and Electronic Structure

Quantum chemical calculations are a fundamental tool for understanding the molecular geometry and electronic properties of chemical compounds. unipd.itresearchgate.net These methods, such as Density Functional Theory (DFT), are used to predict molecular structures, electron distribution, and orbital energies. researchgate.net

Conformational Analysis and Energy Minima

Conformational analysis involves identifying the different spatial arrangements of a molecule (conformers) and determining their relative energies to find the most stable structures (energy minima). This is crucial for understanding a molecule's behavior and reactivity. A thorough search of existing literature did not yield any specific studies on the conformational analysis or energy minima of (1-Cyano-1-methylethyl) chloroacetate (B1199739).

Frontier Molecular Orbital (HOMO-LUMO) Analysis

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals and their energy gap (ΔE) are key indicators of a molecule's chemical reactivity, kinetic stability, and electronic properties. nih.govresearchgate.net Molecules with a small HOMO-LUMO gap are generally more reactive. researchgate.net No specific HOMO-LUMO analysis for (1-Cyano-1-methylethyl) chloroacetate has been reported in the reviewed literature.

Prediction of Spectroscopic Properties (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational methods can predict various spectroscopic properties. For instance, NMR chemical shifts can be calculated to aid in structure elucidation. researchgate.netidc-online.comnih.gov Similarly, vibrational frequencies from infrared and Raman spectroscopy can be computed to help assign experimental spectral bands. nist.govnist.govnih.gov Despite the availability of these predictive methods, no specific computational data for the NMR chemical shifts or vibrational frequencies of this compound were found in published studies.

Computational Modeling of Reaction Pathways and Transition States

Computational chemistry allows for the modeling of chemical reaction pathways, providing insights into reaction mechanisms. nih.gov This includes the calculation of energies for reactants, products, intermediates, and transition states, which are the highest energy points along a reaction coordinate. rsc.org A search for computational models detailing reaction pathways or transition states involving this compound did not yield any specific results.

Analysis of Intramolecular Interactions and Bond Dissociation Energies

The analysis of intramolecular interactions helps to understand the forces within a molecule that determine its structure and stability. Bond Dissociation Energy (BDE) is the energy required to break a specific bond homolytically. ucsb.eduustc.edu.cn It is a critical parameter for understanding chemical reactivity and reaction thermodynamics. There is no available literature containing analyses of intramolecular interactions or calculated bond dissociation energies specifically for this compound.

Molecular Dynamics Simulations for Understanding Dynamic Behavior in Solution

Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecules, providing insights into their motion and interactions in a solution or other environments. rsc.orgaps.org These simulations can reveal information about conformational changes, solvation effects, and transport properties. No molecular dynamics simulation studies focused on this compound in solution have been published in the scientific literature.

Role of 1 Cyano 1 Methylethyl Chloroacetate As a Versatile Building Block in Complex Molecule Synthesis Research

Strategic Application in the Construction of Functionalized Organic Frameworks

The dual functionality of (1-cyano-1-methylethyl) chloroacetate (B1199739) makes it a strategic component in the design and synthesis of functionalized organic frameworks. The chloroacetate group can readily participate in nucleophilic substitution reactions, allowing for the covalent linkage of the molecule to various substrates or other building blocks. For instance, it can react with amines, phenols, and thiols to form stable amide, ether, and thioether bonds, respectively. This reactivity is crucial for the assembly of larger, well-defined molecular architectures.

Simultaneously, the cyano group can be transformed into other valuable functional groups, such as carboxylic acids, amides, or amines, through hydrolysis or reduction. This latent reactivity allows for the post-synthetic modification of the organic frameworks, introducing new properties and functionalities. The steric hindrance provided by the gem-dimethyl groups on the cyanated carbon can also influence the conformational properties of the resulting frameworks, offering a degree of control over their three-dimensional structure.

Table 1: Potential Reactions for Framework Construction

Reactant Type Functional Group Resulting Linkage Potential Application
Primary/Secondary Amine -NH2, -NHR Amide Polyamide synthesis
Alcohol/Phenol -OH Ether Polyether synthesis
Thiol -SH Thioether Sulfur-containing polymers

Precursor for the Introduction of Chloroacetyl and Cyano-Substituted Carbon Units

(1-Cyano-1-methylethyl) chloroacetate serves as an efficient precursor for the introduction of two distinct and synthetically valuable units: the chloroacetyl group and a cyano-substituted quaternary carbon. The chloroacetyl group is a well-established building block in organic synthesis, often used for the alkylation of nucleophiles. Its presence in this compound allows for the direct incorporation of a reactive electrophilic site into a target molecule.

The (1-cyano-1-methylethyl) moiety, derived from acetone (B3395972) cyanohydrin, introduces a sterically hindered, cyano-bearing quaternary carbon center. Such motifs are present in various biologically active molecules and natural products. The cyano group itself is a versatile functional handle that can be further elaborated. For example, it can participate in cycloaddition reactions or be converted into a primary amine, which can then be used to build more complex structures.

Table 2: Synthetic Transformations of Functional Groups

Functional Group Reagents and Conditions Product Functional Group
Chloroacetyl Nucleophile (e.g., R-NH2) N-substituted glycinamide derivative
Cyano H3O+, heat Carboxylic acid
Cyano LiAlH4 or H2/catalyst Primary amine

Utility in Sequential Reactions for Accessing Diversified Chemical Structures

The orthogonal reactivity of the chloroacetyl and cyano groups in this compound makes it an ideal substrate for sequential reactions, enabling the synthesis of a wide array of diversified chemical structures from a single starting material. A typical synthetic strategy would involve the selective reaction of one functional group while leaving the other intact for a subsequent transformation.

For example, the chloroacetyl group can first be reacted with a nucleophile to form a new carbon-nitrogen, carbon-oxygen, or carbon-sulfur bond. The resulting intermediate, which still contains the cyano group, can then undergo a variety of reactions. This stepwise approach allows for the systematic construction of molecular complexity and the generation of libraries of related compounds for applications in medicinal chemistry and materials science.

Illustrative Sequential Reaction Scheme:

Step 1: Nucleophilic Substitution: Reaction of this compound with a primary amine to form an N-substituted 2-amino-2-cyanopropane derivative.

Step 2: Cyano Group Transformation: Hydrolysis of the cyano group in the product from Step 1 to yield a carboxylic acid, resulting in a functionalized amino acid analog.

Exploitation of its Reactivity in Tandem or Cascade Transformations

The proximate positioning of the ester and cyano functionalities in this compound opens up possibilities for its use in tandem or cascade reactions, where multiple bond-forming events occur in a single pot. Such reactions are highly efficient as they reduce the number of synthetic steps, minimize waste, and can lead to the rapid assembly of complex molecular scaffolds.

A hypothetical cascade reaction could be initiated by an intramolecular reaction between the two functional groups or by the addition of a reagent that reacts with both sites. For instance, a reducing agent could potentially reduce both the ester and the cyano group in a single step, leading to a diol or an amino alcohol, depending on the reaction conditions. The design of such cascade reactions is an active area of research and offers a powerful strategy for the efficient synthesis of novel compounds.

Table 3: Potential Tandem/Cascade Reaction Products

Reagent(s) Potential Reaction Type Resulting Structure
Strong reducing agent (e.g., LiAlH4) Reduction of ester and nitrile Amino alcohol
Hydrating agent/acid catalyst Intramolecular cyclization Lactam or lactone derivative

Conclusions and Future Outlook in Academic Research on 1 Cyano 1 Methylethyl Chloroacetate

Summary of Key Contributions and Fundamental Insights Gained

Currently, there are no specific, documented key contributions or fundamental insights directly attributed to (1-Cyano-1-methylethyl) chloroacetate (B1199739) in the available scientific literature. The compound is not featured as a key intermediate, a novel reagent, or a final product with characterized properties in published research. Its potential significance can only be extrapolated from the known reactivity of similar α-cyano esters and chloroacetates, which are valuable precursors in organic synthesis.

Identification of Remaining Challenges and Unexplored Synthetic Opportunities

The primary challenge concerning (1-Cyano-1-methylethyl) chloroacetate is the absence of a reported, optimized synthesis. While a plausible synthetic route would involve the esterification of acetone (B3395972) cyanohydrin with chloroacetic acid or one of its activated derivatives (like chloroacetyl chloride), the specific reaction conditions, potential side reactions, and purification strategies remain unexplored.

Table 1: Plausible Synthetic Routes for this compound

Reactant 1Reactant 2Reaction TypePotential Catalyst
Acetone CyanohydrinChloroacetic AcidFischer EsterificationStrong Acid (e.g., H₂SO₄)
Acetone CyanohydrinChloroacetyl ChlorideAcylationBase (e.g., Pyridine (B92270), Triethylamine)
Sodium salt of Acetone CyanohydrinChloroacetic AnhydrideNucleophilic Acyl Substitution-

This table is based on general principles of organic synthesis and does not represent experimentally verified methods for the target compound.

Unexplored synthetic opportunities lie in the potential of this compound as a bifunctional building block. The presence of both a nitrile group and a reactive chloroacetate ester opens up possibilities for sequential or one-pot reactions to construct more complex molecular architectures.

Directions for Future Research in Catalysis and Method Development

Future research could focus on developing efficient and selective catalytic methods for the synthesis of this compound and its derivatives. Given the general interest in green chemistry, exploring enzymatic or heterogeneous catalysts for its synthesis would be a valuable endeavor.

Furthermore, the development of catalytic transformations utilizing this compound as a substrate is a wide-open field. For instance, catalytic methods for the selective reduction of the nitrile, hydrolysis of the ester, or nucleophilic substitution of the chloride could be investigated.

Broader Implications for Fundamental Organic Chemistry and Chemical Discovery

The study of this compound could contribute to a deeper understanding of the interplay between adjacent functional groups. The electron-withdrawing nature of the cyano and chloroacetate groups on the same quaternary carbon could impart unique reactivity that warrants investigation. Should this compound prove to be a useful synthetic intermediate, it could facilitate the discovery of new molecules with potential applications in materials science, agrochemicals, or pharmaceuticals. The development of novel synthetic methods involving this compound could also broaden the toolkit available to organic chemists for the construction of complex molecules.

Q & A

Basic: What are the common synthetic routes for preparing (1-cyano-1-methylethyl) chloroacetate, and what reaction conditions influence yield?

Methodological Answer:
The synthesis of chloroacetate esters typically involves nucleophilic substitution or condensation reactions. For this compound, a plausible route is the esterification of chloroacetyl chloride with 1-cyano-1-methylethanol under controlled conditions. Key factors include:

  • Catalysts: Use of anhydrous bases (e.g., pyridine) to neutralize HCl byproducts and drive the reaction forward.
  • Temperature: Low temperatures (0–5°C) to minimize side reactions like hydrolysis of the cyano group .
  • Solvent: Anhydrous solvents (e.g., dichloromethane) to prevent moisture-induced degradation.
    Refer to analogous syntheses, such as ethyl cyanoacetate production via chloroacetic acid and sodium cyanide in alcohol , and condensation reactions using zinc chloride/aniline catalysts .

Basic: What are the key physical and chemical properties of this compound that impact its reactivity in organic synthesis?

Methodological Answer:
Critical properties include:

  • Electrophilicity: The chloroacetate moiety is highly reactive toward nucleophiles (e.g., amines, thiols), enabling its use in alkylation reactions .
  • Solubility: Likely soluble in polar aprotic solvents (e.g., DMF, acetonitrile) but sparingly soluble in water, influencing reaction solvent selection .
  • Stability: Susceptibility to hydrolysis under basic or aqueous conditions requires anhydrous handling. Stability studies under varying pH (e.g., pH 5–9) and temperature (20–60°C) are recommended to optimize storage .

Basic: What safety precautions are necessary when handling this compound in laboratory settings?

Methodological Answer:

  • Personal Protective Equipment (PPE): Gloves, goggles, and lab coats to prevent skin/eye contact. Use fume hoods to avoid inhalation .
  • First Aid:
    • Skin contact: Wash immediately with soap and water for ≥15 minutes; remove contaminated clothing .
    • Eye exposure: Flush with water for 10–15 minutes; consult an ophthalmologist .
  • Storage: Keep in airtight containers away from moisture and heat sources to prevent decomposition .

Advanced: How can kinetic studies of hydrolytic dehalogenases using chloroacetate substrates inform the design of enzymatic degradation strategies for this compound?

Methodological Answer:
Hydrolytic dehalogenases (e.g., Rsc1362, PA0810) catalyze the cleavage of carbon-halogen bonds. Key steps include:

  • Substrate Specificity Assays: Test this compound against enzyme libraries to identify candidates with activity. Use Michaelis-Menten kinetics (e.g., varying substrate concentrations at optimal pH) to determine KmK_m and kcatk_{cat} .
  • Structural Analysis: Combine kinetic data with X-ray crystallography or mutagenesis to pinpoint active-site residues critical for binding the cyano group. For example, PA0810 shows reduced activity toward simple chloroacetates, suggesting steric or electronic constraints .

Advanced: What analytical methods are recommended for resolving contradictory data on the stability of chloroacetate esters under varying pH and temperature conditions?

Methodological Answer:

  • High-Performance Liquid Chromatography (HPLC): Quantify degradation products (e.g., chloroacetic acid) over time under controlled pH (2–12) and temperature (25–80°C).
  • Nuclear Magnetic Resonance (NMR): Monitor structural changes (e.g., ester hydrolysis) via 1H^1H-NMR shifts, particularly the disappearance of the chloroacetate methylene peak .
  • Kinetic Modeling: Apply pseudo-first-order kinetics to calculate half-lives and identify degradation pathways (e.g., acid-catalyzed vs. base-catalyzed hydrolysis) .

Advanced: In pharmacological research, how can this compound serve as a precursor for bioactive molecules, and what methodological considerations are critical?

Methodological Answer:

  • Prodrug Synthesis: The chloroacetate group can be displaced by nucleophilic groups in target molecules (e.g., thiol-containing drugs). Optimize reaction conditions (e.g., DMF solvent, 50°C) to maximize substitution efficiency .
  • Biological Evaluation: Assess cytotoxicity using in vitro models (e.g., HEK293 cells) and compare with structurally related esters (e.g., ethyl chloroacetate) to establish structure-activity relationships .
  • Metabolic Stability: Use liver microsome assays to evaluate hydrolysis rates, ensuring the prodrug remains intact until reaching the target site .

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